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molecular formula C12H11NOS B8388047 1-Benzyl-3-hydroxypyridine-2-thione

1-Benzyl-3-hydroxypyridine-2-thione

Cat. No. B8388047
M. Wt: 217.29 g/mol
InChI Key: UBQRNOYIALBFRK-UHFFFAOYSA-N
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Patent
US08871728B2

Procedure details

Reaction of 143b (0.050 g, 0.21 mmol) with 1M BBr3 (0.66 mL) in dry CH2Cl2 (5 mL) within 48 h according to procedure 142a afforded pure 144b (0.034 g, 72%) as olive green solid. 1H NMR (400 MHz, cd3od) δ 7.34 (m, 3H), 6.84 (m, 1H), 5.83 (d, J=49.5 Hz, 1H). 13C NMR (100 MHz, CD3OD) δ 128.12, 127.61, 127.27, 126.94, 113.77. HRMS (EI) calcd for C12H11NOS [M]+ 217.0561. found 217.0762.
Name
143b
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:9]1=[S:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:9]1=[S:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
143b
Quantity
0.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(=CC=C1)OC)=S
Name
Quantity
0.66 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(=CC=C1)O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 0.034 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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